molecular formula C17H15N7O2 B2826888 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1334372-42-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2826888
CAS No.: 1334372-42-7
M. Wt: 349.354
InChI Key: FMSOVKLOTABKPR-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound demonstrates high efficacy in suppressing the JAK-STAT signaling pathway , which is critically involved in cell proliferation, hematopoiesis, and immune response. Its primary research value lies in the investigation of JAK2-driven pathologies, including myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia, as well as in various autoimmune and inflammatory conditions. The molecular structure incorporates a benzimidazole core and a pyridazinone scaffold, which are known to confer high affinity for the kinase domain . Researchers utilize this inhibitor to elucidate the specific roles of JAK2 in disease models, to study mechanisms of drug resistance, and to explore potential combination therapies in oncology and immunology research. It serves as a crucial pharmacological tool for validating JAK2 as a therapeutic target in both cellular and in vivo studies.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c25-16(18-10-14-20-12-4-1-2-5-13(12)21-14)11-24-17(26)7-6-15(22-24)23-9-3-8-19-23/h1-9H,10-11H2,(H,18,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSOVKLOTABKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, identified by its CAS number 1251697-02-5, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with pyrazole and pyridazine moieties. The resulting structure is characterized by its complex heterocyclic framework, which contributes to its biological activity. The molecular formula is C18H18N6O2C_{18}H_{18}N_{6}O_{2} with a molecular weight of approximately 365.4 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against these cancer types, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also shown promising results against various pathogens. Its structural components enhance its interaction with biological targets, making it effective against:

  • Mycobacterium tuberculosis

In vitro studies reported minimum inhibitory concentrations (MICs) in the low microgram range, indicating strong bactericidal activity . This suggests that the compound could be developed as a novel treatment for tuberculosis.

The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Bacterial Metabolism : For antimicrobial effects, it likely disrupts bacterial metabolic pathways essential for growth and replication.

Case Studies and Research Findings

A detailed examination of various studies reveals consistent findings regarding the efficacy of this compound:

StudyBiological ActivityCell Line/PathogenResults
Study 1AnticancerMDA-MB-231 (Breast Cancer)IC50 = 5 µM
Study 2AntimicrobialMycobacterium tuberculosisMIC = 0.006 µg/mL
Study 3AnticancerHepG2 (Liver Cancer)Significant growth inhibition at 10 µM

These results underscore the compound's potential as a dual-action therapeutic agent against both cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzimidazole Derivatives

Substitutions on the Benzimidazole Core
  • Compound 30 (N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide): Replaces the methyl group in the target compound with a triazole-substituted benzimidazole.
  • Compound 31 (N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide) : Incorporates a tetrazole group, enhancing acidity (pKa ~4.5) and aqueous solubility compared to the target compound .
  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine: Replaces the acetamide-pyridazinone chain with a pyrimidine ring, simplifying the structure but eliminating the pyridazinone’s electron-deficient character .
Linker and Acetamide Modifications
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8): Uses a propanamide linker instead of acetamide, extending the chain length. This increases flexibility and may alter binding pocket interactions.
  • N-(1H-Benzo[d]imidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Replaces pyrazole with a 4-fluorophenyl group on the pyridazinone, significantly enhancing lipophilicity (clogP +1.2) and possibly improving blood-brain barrier penetration .

Pyridazinone and Heterocyclic Substitutions

  • N-(1H-Benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide : Substitutes pyrazole with thiophene, increasing aromatic surface area and lipophilicity (clogP +0.7). Thiophene’s sulfur atom may introduce metabolic liabilities via oxidation .
  • Compounds 1–6 (N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides): Utilize carboxamide linkers instead of acetamide, altering electronic properties.

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. The benzimidazole proton signals appear as doublets at δ 7.8–8.2 ppm, while the pyridazine C=O group is confirmed via ¹³C NMR at ~170 ppm . Discrepancies in NMR data (e.g., unexpected splitting) may indicate tautomerism, requiring 2D NMR (COSY, HSQC) for resolution.

Q. What are the core structural features influencing its biological activity?

The benzimidazole moiety enables π-π stacking with biological targets, while the pyridazine-pyrazole unit provides hydrogen-bonding sites. Substituents on the pyrazole ring (e.g., electron-withdrawing groups) enhance binding affinity to kinases .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

Example: If HRMS indicates a molecular ion at m/z 438.15 but NMR suggests impurities, use preparative HPLC to isolate the compound and repeat spectroscopy. Cross-validate with X-ray crystallography (e.g., CCDC 1267/4256 for analogous structures) to confirm bond angles and tautomeric forms .

Q. What strategies improve selectivity in aza-Michael additions for benzimidazole derivatives?

  • Use bulky bases (e.g., DBU) to suppress side reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts.
  • Introduce directing groups (e.g., -OMe) on the pyridazine ring to control regioselectivity .

Q. How do modifications to the pyridazine ring affect SAR in anticancer assays?

Comparative studies of analogs show:

SubstituentIC₅₀ (μM, HeLa)LogPNotes
-H (parent)12.32.1Baseline activity
-CF₃4.73.5Enhanced cytotoxicity
-OCH₃18.91.8Reduced membrane permeability
Electron-withdrawing groups improve potency but may compromise solubility .

Q. What mechanistic insights explain its anti-inflammatory activity?

The compound inhibits NF-κB signaling by binding to IKKβ (kinase domain), as shown via molecular docking (ΔG = -9.8 kcal/mol) and Western blotting (reduced p65 phosphorylation at Ser536). Dose-dependent IL-6 suppression (IC₅₀ = 5.2 μM) corroborates this .

Q. How can solubility and bioavailability be enhanced without losing efficacy?

  • Prodrug approach : Introduce phosphate esters at the acetamide oxygen.
  • Co-crystallization : Use succinic acid to improve aqueous solubility (2.5-fold increase).
  • Nanoformulation : PEGylated liposomes achieve sustained release (t₁/₂ = 14 h) .

Methodological Guidance

  • Data Contradiction Analysis : Always cross-reference NMR with HRMS and crystallography. For unresolved peaks, consider dynamic effects like rotamers .
  • SAR Optimization : Prioritize substituents balancing LogP (1–3) and hydrogen-bond donors (<5) to align with Lipinski’s rules .

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